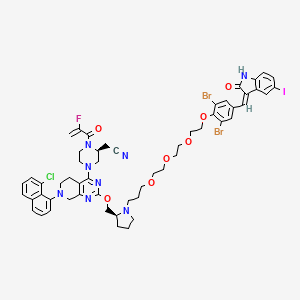![molecular formula C15H21N5O3 B12391924 (2R,5R)-5-[6-(cyclopentylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12391924.png)
(2R,5R)-5-[6-(cyclopentylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2R,5R)-5-[6-(cyclopentylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol is a nucleoside analog that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is structurally characterized by a purine base attached to a cyclopentylamino group and a hydroxymethyl oxolane ring. Its unique structure allows it to interact with various biological targets, making it a potential candidate for therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-5-[6-(cyclopentylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide with other nitrogen-containing compounds.
Attachment of the Cyclopentylamino Group: The cyclopentylamino group is introduced via nucleophilic substitution reactions, where a cyclopentylamine reacts with a halogenated purine derivative.
Formation of the Oxolane Ring: The oxolane ring is formed through cyclization reactions involving hydroxyl-containing precursors.
Final Coupling: The final step involves coupling the purine base with the oxolane ring under specific reaction conditions, such as the use of a strong base and an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the purine ring or the hydroxymethyl group, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group or the hydroxyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines, thiols, and halides are commonly employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives (aldehydes, carboxylic acids), reduced analogs, and various substituted compounds with modified functional groups.
科学的研究の応用
Chemistry
In chemistry, (2R,5R)-5-[6-(cyclopentylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is used to study nucleoside analog interactions with enzymes and nucleic acids. It serves as a model compound for understanding the mechanisms of nucleoside transport and metabolism.
Medicine
In medicine, this compound is investigated for its potential antiviral and anticancer properties. Its ability to mimic natural nucleosides allows it to interfere with viral replication and cancer cell proliferation.
Industry
In the industrial sector, this compound is used in the development of pharmaceuticals and as a precursor for the synthesis of other bioactive molecules. Its versatility makes it a valuable component in drug discovery and development.
作用機序
The mechanism of action of (2R,5R)-5-[6-(cyclopentylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol involves its incorporation into nucleic acids, where it acts as a chain terminator during DNA or RNA synthesis. This results in the inhibition of viral replication or cancer cell proliferation. The compound targets specific enzymes involved in nucleoside metabolism, such as nucleoside kinases and polymerases, disrupting their normal function and leading to cell death.
類似化合物との比較
Similar Compounds
Acyclovir: A nucleoside analog used primarily for the treatment of herpes simplex virus infections.
Ganciclovir: Another nucleoside analog used to treat cytomegalovirus infections.
Zidovudine: A nucleoside reverse transcriptase inhibitor used in the treatment of HIV/AIDS.
Uniqueness
(2R,5R)-5-[6-(cyclopentylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol is unique due to its specific structural features, such as the cyclopentylamino group and the oxolane ring. These features confer distinct biological activity and pharmacokinetic properties, making it a promising candidate for therapeutic applications.
特性
分子式 |
C15H21N5O3 |
|---|---|
分子量 |
319.36 g/mol |
IUPAC名 |
(2R,5R)-5-[6-(cyclopentylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C15H21N5O3/c21-6-11-10(22)5-12(23-11)20-8-18-13-14(16-7-17-15(13)20)19-9-3-1-2-4-9/h7-12,21-22H,1-6H2,(H,16,17,19)/t10?,11-,12-/m1/s1 |
InChIキー |
VBGZTYNASPQLSI-PQDIPPBSSA-N |
異性体SMILES |
C1CCC(C1)NC2=C3C(=NC=N2)N(C=N3)[C@H]4CC([C@H](O4)CO)O |
正規SMILES |
C1CCC(C1)NC2=C3C(=NC=N2)N(C=N3)C4CC(C(O4)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-[(E)-2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]pyrimidin-2-yl]-N-methylmethanesulfonamide](/img/structure/B12391846.png)
![2-amino-8-bromo-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12391852.png)
![[D-Arg2]Dermorphin-(1-4) amide](/img/structure/B12391858.png)











